186319-72-2
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 186319-72-2 is known as β-Amyloid (1-17). This synthetic peptide consists of the first 17 amino acids of the beta amyloid protein. It is primarily used in research to study the solubility and aggregation properties of beta amyloid, which is significant in the context of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-17) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (1-17) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques .
Common Reagents and Conditions
Coupling Reagents: Used in SPPS to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the β-Amyloid (1-17) peptide itself. In aggregation studies, the peptide can form various aggregated states, including oligomers and fibrils .
Scientific Research Applications
β-Amyloid (1-17) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. It helps researchers understand the aggregation properties of beta amyloid and its role in the formation of amyloid plaques. Additionally, it is used in drug discovery to screen for compounds that can inhibit or modulate amyloid aggregation .
Mechanism of Action
The mechanism of action of β-Amyloid (1-17) involves its ability to aggregate and form fibrils. These fibrils are believed to disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease. The peptide interacts with various cellular components, including membranes and proteins, leading to cellular toxicity .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids of the beta amyloid protein.
β-Amyloid (1-42): Another longer peptide that includes the first 42 amino acids and is more prone to aggregation than β-Amyloid (1-17).
β-Amyloid (1-15): A shorter peptide that includes the first 15 amino acids
Uniqueness
β-Amyloid (1-17) is unique in its specific sequence and length, which makes it a valuable tool for studying the initial stages of amyloid aggregation. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) allows for more controlled studies of aggregation and solubility properties .
Properties
CAS No. |
186319-72-2 |
---|---|
Molecular Formula |
C₉₀H₁₃₀N₂₈O₂₉ |
Molecular Weight |
2068.20 |
sequence |
One Letter Code: DAEFRHDSGYEVHHQKL |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.